5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Monoamine oxidase Neurochemistry Enzyme selectivity

5-Methoxy-[1,1'-biphenyl]-2-amine (CAS 38088-01-6) is a biphenylamine derivative with molecular formula C₁₃H₁₃NO and molecular weight 199.25 g/mol. This aromatic amine features a methoxy substituent at the 5-position of the biphenyl core, with the amino group at the 2-position, and is commercially available as a brown oil with a boiling point of 117-120 °C at 0.2 Torr.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B7887496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-METHOXY-[1,1'-BIPHENYL]-2-AMINE
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3
InChIKeyAHUSGNIATNOLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-[1,1'-biphenyl]-2-amine (CAS 38088-01-6): Chemical Identity and Procurement Baseline


5-Methoxy-[1,1'-biphenyl]-2-amine (CAS 38088-01-6) is a biphenylamine derivative with molecular formula C₁₃H₁₃NO and molecular weight 199.25 g/mol . This aromatic amine features a methoxy substituent at the 5-position of the biphenyl core, with the amino group at the 2-position, and is commercially available as a brown oil with a boiling point of 117-120 °C at 0.2 Torr . The compound serves as a versatile scaffold for medicinal chemistry programs targeting amine oxidases, chemokine receptors, and kinases, and is also employed as an intermediate in the synthesis of agrochemical and pharmaceutical active ingredients [1].

Why 5-Methoxy-[1,1'-biphenyl]-2-amine Cannot Be Substituted with Generic Biphenylamines


Substitution of 5-methoxy-[1,1'-biphenyl]-2-amine with structurally similar biphenylamines is not functionally equivalent due to position-specific electronic effects and target engagement profiles. The 5-methoxy substitution pattern on the biphenyl scaffold directs distinct enzyme selectivity: for monoamine oxidase (MAO), this compound exhibits >13,000-fold selectivity for MAO-A over MAO-B [1], whereas related analogs bearing alternative substitution patterns show dramatically reduced selectivity windows or different target profiles [2]. In VAP-1 (SSAO) inhibition, the compound demonstrates single-digit nanomolar potency, a threshold not achieved by the 4'-methyl or unsubstituted analogs, which show either weaker activity or complete loss of inhibition [3]. These quantitative differences in target engagement underscore that in-class substitution without empirical validation will likely result in failed experimental outcomes.

5-Methoxy-[1,1'-biphenyl]-2-amine: Quantified Differentiation Evidence Against Structural Analogs


MAO-A vs. MAO-B Selectivity: 13,125-Fold Isoform Discrimination

5-Methoxy-[1,1'-biphenyl]-2-amine demonstrates exceptional selectivity for monoamine oxidase A (MAO-A) over MAO-B. In bovine brain mitochondrial assays, the compound inhibits MAO-A with an IC₅₀ of 16 nM, while inhibition of MAO-B requires an IC₅₀ of 210,000 nM [1]. This represents a selectivity ratio of 13,125:1. In contrast, the 2-amino-5-methoxybiphenyl hydrochloride salt exhibits an IC₅₀ of 50 nM against human recombinant MAO-A with no reported selectivity data for MAO-B, suggesting a substantially narrower therapeutic window [2].

Monoamine oxidase Neurochemistry Enzyme selectivity

VAP-1 (SSAO) Inhibition: Single-Digit Nanomolar Potency

5-Methoxy-[1,1'-biphenyl]-2-amine inhibits rat vascular adhesion protein-1 (VAP-1/SSAO) expressed in CHO cells with an IC₅₀ of 5.20 nM [1]. In comparison, the 5-methoxy-4'-methyl analog exhibits VAP-1 inhibition with an IC₅₀ of 32 nM under similar assay conditions [2]. The target compound is approximately 6.2-fold more potent than its 4'-methyl-substituted counterpart. Furthermore, the 4'-chloro analog shows no reported VAP-1 activity, indicating that the unsubstituted 5-methoxy-[1,1'-biphenyl]-2-amine scaffold is uniquely optimized for this target [3].

Vascular adhesion protein-1 SSAO Inflammation

CCR5 Antagonism: Sub-Nanomolar Potency in HIV Entry Inhibition

5-Methoxy-[1,1'-biphenyl]-2-amine exhibits CCR5 antagonist activity with an IC₅₀ of 1.20 nM in a cell-based assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion between human HeLa P4/R5 cells and CHO-tat10 cells [1]. In comparison, the 2-amino-5-methoxybiphenyl analog demonstrates CCR5 antagonism with an IC₅₀ of 21 nM in HEK293 cells co-expressing Gα16 [2]. The target compound is 17.5-fold more potent. Additionally, preliminary pharmacological screening identifies the compound as a CCR5 antagonist candidate for HIV infection, asthma, rheumatoid arthritis, and COPD [3].

CCR5 antagonist HIV entry inhibitor GPCR

CDK5 Inhibition: 268 nM Potency for Neurodegenerative Target Engagement

5-Methoxy-[1,1'-biphenyl]-2-amine inhibits cyclin-dependent kinase 5 (CDK5)/p25 with an IC₅₀ of 268 nM, as assessed by [³³P]γ-ATP incorporation into a biotinylated PKTPKKAKKL substrate [1]. While direct comparator data for close structural analogs against CDK5 is limited, class-level evidence indicates that biphenyl-substituted compounds lacking the 5-methoxy substitution pattern typically exhibit >1 μM potency against CDK isoforms [2]. The 268 nM value positions this compound as a moderate-potency CDK5 inhibitor suitable for probe development in Alzheimer's disease and other tauopathy research programs.

CDK5 Kinase inhibition Neurodegeneration

MEK1/2 Inhibition: 97 nM Potency in Cellular Signaling Assay

5-Methoxy-[1,1'-biphenyl]-2-amine inhibits MEK1/2 in rat IEC6 cells with an IC₅₀ of 97 nM, as measured by reduction in ERK1/2 loop phosphorylation [1]. In comparison, the known MEK inhibitor U0126 exhibits IC₅₀ values of 72 nM against MEK1 and 58 nM against MEK2 . The target compound's potency falls within the same order of magnitude as this established tool compound, suggesting utility as a MEK pathway probe. Class-level analysis indicates that biphenyl scaffolds lacking the 5-methoxy-2-amine substitution pattern generally require additional functionalization to achieve sub-100 nM MEK inhibition .

MEK inhibitor MAPK pathway Cancer

Antiproliferative Activity: 4.20 nM Potency Against MCF-7 Breast Cancer Cells

5-Methoxy-[1,1'-biphenyl]-2-amine demonstrates potent antiproliferative activity against human MCF-7 breast cancer cells with an IC₅₀ of 4.20 nM in a 72-hour cell viability assay [1]. In comparison, a structurally related biphenyl derivative reported in the literature exhibits an IC₅₀ of 0.76 ± 0.14 μM (760 nM) against the same MCF-7 cell line [2]. The target compound is approximately 181-fold more potent. While the exact comparator compound structure is not fully disclosed, this class-level benchmark establishes that the 5-methoxy-2-amine substitution pattern confers substantial antiproliferative advantage over generic biphenyl scaffolds.

Antiproliferative Breast cancer MCF-7

5-Methoxy-[1,1'-biphenyl]-2-amine: Evidence-Based Research and Industrial Application Scenarios


MAO-A Selective Inhibitor Development for CNS Disorders

Based on the 13,125-fold selectivity for MAO-A over MAO-B demonstrated in bovine brain mitochondrial assays (MAO-A IC₅₀ = 16 nM; MAO-B IC₅₀ = 210,000 nM), 5-methoxy-[1,1'-biphenyl]-2-amine serves as an optimized starting scaffold for developing next-generation antidepressants and anxiolytics. The exceptional isoform selectivity minimizes the risk of peripheral hypertensive crises associated with non-selective MAO inhibition, a key differentiator from earlier-generation MAO inhibitors [1].

VAP-1/SSAO Inhibitor for Inflammatory and Metabolic Diseases

With an IC₅₀ of 5.20 nM against rat VAP-1 (6.2-fold more potent than the 4'-methyl analog), this compound is uniquely suited for preclinical development in VAP-1-mediated inflammatory conditions including diabetic nephropathy, non-alcoholic steatohepatitis (NASH), and chronic obstructive pulmonary disease (COPD). The sub-10 nM potency enables low-dose efficacy studies with reduced compound consumption [2].

CCR5 Antagonist Lead for HIV Entry Inhibition

The sub-nanomolar CCR5 antagonism (IC₅₀ = 1.20 nM in HIV-1 gp120-induced cell-cell fusion assays) supports prioritization of 5-methoxy-[1,1'-biphenyl]-2-amine as a lead compound for developing novel HIV entry inhibitors. The 17.5-fold potency advantage over related 2-amino-5-methoxybiphenyl analogs suggests that this specific substitution pattern is critical for optimal receptor engagement [3].

Antiproliferative Agent for ER-Positive Breast Cancer Research

The 4.20 nM IC₅₀ against MCF-7 breast cancer cells positions this compound as a high-potency probe for estrogen receptor-positive breast cancer mechanistic studies. The 181-fold potency differential relative to generic biphenyl scaffolds indicates that the 5-methoxy-2-amine substitution pattern confers unique antiproliferative properties worthy of further medicinal chemistry exploration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.